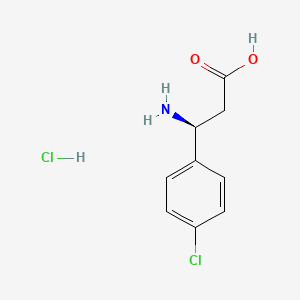

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride

CAS No.: 930769-55-4

Cat. No.: VC8153350

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930769-55-4 |

|---|---|

| Molecular Formula | C9H11Cl2NO2 |

| Molecular Weight | 236.09 g/mol |

| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

| Standard InChI Key | OWLYBHXRFBLXNQ-QRPNPIFTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@H](CC(=O)O)N)Cl.Cl |

| SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecule consists of a propanoic acid backbone with an amino group and a 4-chlorophenyl group attached to the β-carbon. The hydrochloride salt introduces a chloride counterion, altering solubility and ionic interactions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula (Free Acid) | C₉H₁₀ClNO₂ | |

| Molecular Formula (Hydrochloride) | C₉H₁₁Cl₂NO₂ | |

| Molecular Weight (Free Acid) | 199.63 g/mol | |

| Molecular Weight (Hydrochloride) | 236.09 g/mol | |

| SMILES (Free Acid) | C1=CC(=CC=C1C@HN)Cl | |

| InChI (Free Acid) | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

The S-configuration is critical for biological activity and stereochemical control in synthesis.

Physical and Chemical Properties

-

Solubility: High in polar solvents (e.g., methanol, ethanol); improved in hydrochloride form

-

Storage: Room temperature (free acid) or inert atmosphere (hydrochloride)

Synthetic Routes

Racemic Synthesis

A common method involves condensation of 4-chlorobenzaldehyde with malonic acid under reflux with ammonium acetate, yielding the racemic β-amino acid. This method achieves ~65% yield .

Procedure:

-

React 4-chlorobenzaldehyde (40.0 mmol) with malonic acid (40.2 mmol) and ammonium acetate (40.2 mmol) in ethanol.

-

Reflux for 8 hours.

-

Filter and wash with cold ethanol.

-

Isolate as a colorless solid.

Enantiopure Synthesis

For the S-enantiomer, asymmetric catalysis or chiral auxiliary methods are employed. For example:

-

Schiff base formation: React 4-chlorobenzaldehyde with glycine derivatives.

-

Reduction: Use sodium borohydride or catalytic hydrogenation to yield the β-amino acid.

-

Salt formation: Treat with HCl gas to obtain the hydrochloride salt .

Industrial Optimization:

-

Controlled temperature (−40°C to −35°C) and pH during coupling reactions.

-

Use of catalysts (e.g., isobutyl chloroformate) to enhance yield .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a building block for:

-

Enzyme inhibitors: Targets glutamate receptors (e.g., NMDA, AMPA) in neurological disorders .

-

Anticancer agents: Derivatives show antiproliferative activity (IC₅₀ = 0.12–0.69 μM against HCT-116 cells).

-

Peptide mimetics: Used in solid-phase peptide synthesis (SPPS) with Fmoc/Boc protection .

Biochemical Studies

-

Neurotransmitter modulation: Mimics β-tyrosine, interacting with ionotropic glutamate receptors .

-

HSP90/TRAP1 inhibitors: Specific derivatives disrupt heat shock protein pathways in cancer models.

Analytical Characterization

Spectroscopic Methods

Chromatographic Data

Comparison with Structural Analogues

Electronic and Steric Effects

Synthetic Utility

| Derivative | Application | Advantage | Source |

|---|---|---|---|

| Fmoc-protected | SPPS for peptide synthesis | Improved solubility and coupling efficiency | |

| Boc-protected | Michael addition reactions | Stereochemical control |

Case Studies and Research Highlights

Anticancer Activity

Derivatives of (S)-3-amino-3-(4-chlorophenyl)propanoic acid demonstrate potent antiproliferative effects:

| Compound | Cell Line | IC₅₀ (μM) | Target Pathway | Source |

|---|---|---|---|---|

| 7a | HCT-116 | 0.69 | TRAP1-mediated signaling | |

| 7g | HCT-116 | 0.12 | HSP90 inhibition |

Neuroprotective Effects

Preclinical studies show neuroprotective outcomes in models of neurodegeneration, attributed to glutamatergic modulation .

| Supplier | Form | Purity | Price (1g) | Source |

|---|---|---|---|---|

| TCI America | Free acid | >97.0% | ₹15,000.00 | |

| GlpBio | Hydrochloride salt | >97.0% | N/A (custom) | |

| BLD Pharmatech | Hydrochloride salt | N/A | N/A |

Future Directions

-

Targeted Drug Delivery: Exploiting BBB permeability for CNS disorders.

-

Green Chemistry: Optimizing catalytic methods to reduce waste.

-

Material Science: Incorporating into polymers for enhanced mechanical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume